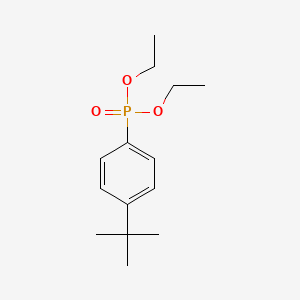

Diethyl (4-(tert-butyl)phenyl)phosphonate

Description

Historical Context and Evolution of Phosphonate (B1237965) Chemistry

The roots of organophosphorus chemistry can be traced back to the early 19th century, with initial efforts focused on the synthesis of phosphate (B84403) esters. The synthesis of the first bisphosphonates by Von Baeyer and Hofmann in 1897 marked a significant milestone. The field experienced substantial growth throughout the 20th century, particularly with the development of synthetic methods like the Michaelis-Arbuzov reaction, which remains a cornerstone for forming carbon-phosphorus bonds. wikipedia.org The pioneering work of researchers like Giulio Alberti and Abraham Clearfield in the 1970s on metal phosphonates opened up new avenues in materials science, leading to the development of layered compounds with applications in ion exchange and catalysis. rsc.orgresearchgate.net

Significance of Arylphosphonates in Advanced Chemical Synthesis

Arylphosphonates, which feature a phosphonate group directly attached to an aromatic ring, are of considerable importance in modern chemical synthesis. digitellinc.com They serve as precursors to a wide range of other functional groups, including phosphines and phosphoramidates. nih.gov Their utility extends to being crucial ligands in catalysis, and they are integral components in the synthesis of various agrochemicals and pharmaceuticals. wikipedia.orgdigitellinc.com The carbon-phosphorus bond in arylphosphonates provides stability, while the phosphonate group can be readily modified, making them versatile building blocks in organic synthesis. researchgate.net

Current Research Trends in Phosphonate Derivatization

Contemporary research in phosphonate chemistry is focused on developing more efficient and selective methods for their synthesis and derivatization. Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper catalysts, have emerged as powerful tools for the formation of the aryl-phosphorus bond. digitellinc.comresearchgate.net Photoinduced reactions are also gaining traction as a green and efficient alternative for synthesizing arylphosphonates. researchgate.net Furthermore, there is a growing interest in the functionalization of the aryl ring of arylphosphonates, for instance, through C–H borylation, to create highly substituted and complex molecules with novel properties. nih.gov

Structure

3D Structure

Properties

CAS No. |

72596-31-7 |

|---|---|

Molecular Formula |

C14H23O3P |

Molecular Weight |

270.30 g/mol |

IUPAC Name |

1-tert-butyl-4-diethoxyphosphorylbenzene |

InChI |

InChI=1S/C14H23O3P/c1-6-16-18(15,17-7-2)13-10-8-12(9-11-13)14(3,4)5/h8-11H,6-7H2,1-5H3 |

InChI Key |

AWSBEQJFTSUTOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)C(C)(C)C)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 4 Tert Butyl Phenyl Phosphonate

Conventional Synthetic Pathways

Traditional methods for the synthesis of arylphosphonates, including Diethyl (4-(tert-butyl)phenyl)phosphonate, have heavily relied on well-established reactions such as the Arbuzov and Horner-Wadsworth-Emmons reactions. These pathways, while foundational, often necessitate specific precursors and reaction conditions.

Arbuzov Reaction Mechanisms and Optimization

The Michaelis-Arbuzov reaction stands as a cornerstone in the synthesis of phosphonates. The reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide. In the context of synthesizing this compound, a common precursor would be a 4-(tert-butyl)phenyl halide, for instance, 4-(tert-butyl)bromobenzene.

The mechanism commences with the reaction between the trialkyl phosphite and the aryl halide, forming a phosphonium (B103445) salt intermediate. Subsequently, a nucleophilic attack by the displaced halide ion on one of the alkyl groups of the phosphonium salt leads to the formation of the final phosphonate (B1237965) product and an alkyl halide byproduct. The reaction is typically carried out at elevated temperatures.

Optimization of the Arbuzov reaction for the synthesis of arylphosphonates often involves the use of metal catalysts to facilitate the reaction with less reactive aryl halides. Nickel and palladium catalysts have been shown to be effective in promoting the coupling of trialkyl phosphites with aryl halides.

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| 4-(tert-butyl)bromobenzene, Triethyl phosphite | NiCl₂ | This compound | Not Specified |

Horner-Wadsworth-Emmons Reaction Precursors and Conditions

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes. In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to yield an alkene. This compound can serve as a precursor in the HWE reaction. To be utilized in this manner, the phosphonate must first be deprotonated at the alpha-carbon to the phosphoryl group to form the nucleophilic carbanion. This necessitates the presence of an activating group, such as a cyano or ester group, on the alpha-carbon.

Therefore, the direct synthesis of this compound is not the primary application of the HWE reaction. Instead, a derivative, such as diethyl (4-(tert-butyl)benzoyl)phosphonate, would be synthesized first and then utilized as a precursor in the HWE reaction to form a vinylphosphonate. The synthesis of such a precursor might involve the Arbuzov reaction with an appropriate acyl halide.

The typical conditions for the HWE reaction involve the use of a strong base, such as sodium hydride or an alkoxide, in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the phosphonate carbanion. This is then reacted with a carbonyl compound to furnish the alkene.

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and sustainable methods for C-P bond formation, primarily through the use of transition metal catalysis. These approaches offer milder reaction conditions and broader substrate scope compared to conventional methods.

Catalytic Coupling Reactions for C-P Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a versatile and powerful tool for the formation of C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a prominent example. This methodology allows for the direct phosphorylation of aryl halides under relatively mild conditions.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with the dialkyl phosphite and subsequent reductive elimination to afford the arylphosphonate and regenerate the active palladium catalyst. A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to optimize the reaction for specific substrates.

For the synthesis of this compound, this would involve the coupling of a 4-(tert-butyl)phenyl halide with diethyl phosphite in the presence of a palladium catalyst and a base.

| Aryl Halide | Phosphorylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-(tert-butyl)bromobenzene | Diethyl phosphite | Pd(OAc)₂ | Xantphos | Et₃N | Toluene | 110 | Not Specified |

Copper-catalyzed reactions have also been developed for the formation of C-P bonds, offering a more economical alternative to palladium-based systems. One such approach involves the coupling of arylboronic acids with H-phosphonates.

In this method, 4-(tert-butyl)phenylboronic acid can be coupled with diethyl phosphite in the presence of a copper catalyst, a ligand, and an oxidant. The reaction proceeds through a mechanism that is believed to involve the formation of a copper(III) intermediate.

| Aryl Boronic Acid | Phosphorylating Agent | Catalyst | Ligand | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 4-(tert-butyl)phenylboronic acid | Diethyl phosphite | Cu(OAc)₂ | 1,10-Phenanthroline | Air | Acetonitrile | 80 | Not Specified |

Green Chemistry Principles in Phosphonate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organophosphorus compounds to minimize environmental impact and enhance reaction efficiency. These approaches focus on reducing the use of hazardous solvents, decreasing energy consumption, and improving atom economy. For the synthesis of this compound and related aryl phosphonates, several green methodologies have shown significant promise.

The development of solvent-free and aqueous medium syntheses for phosphonates represents a significant advancement in green chemistry. By eliminating volatile and often toxic organic solvents, these methods reduce environmental pollution and simplify product purification.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions are highly desirable as they maximize the concentration of reactants and can lead to shorter reaction times and higher yields. The Michaelis-Arbuzov reaction, a cornerstone of phosphonate synthesis, can be adapted to solvent-free conditions, particularly under microwave irradiation. For instance, the reaction of an aryl halide with a trialkyl phosphite can be carried out without a solvent, often with the aid of a catalyst. A notable example is the palladium-catalyzed solvent-free preparation of arylphosphonates from triaryl phosphites via a Michaelis-Arbuzov rearrangement. researchgate.net This approach offers advantages such as operational simplicity, reduced waste, and often lower energy consumption. researchgate.net

A green variation of the Hirao reaction, another key method for aryl phosphonate synthesis, has been developed under solvent-free and microwave-assisted conditions. This reaction couples diethyl phosphite with bromoarenes using a palladium(II) acetate (B1210297) catalyst without the need for a phosphine ligand. rsc.org This method is considered one of the "greenest" accomplishments of the Hirao reaction and has broad applicability for various substituted bromobenzenes. rsc.org

Table 1: Examples of Solvent-Free Aryl Phosphonate Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Michaelis-Arbuzov Rearrangement | Triaryl phosphite, Aryl halide | Palladium catalyst, Solvent-free | Arylphosphonate | Good to excellent | researchgate.net |

| Hirao Reaction | Diethyl phosphite, Bromoarene | Pd(OAc)2, MW, Solvent-free | Diethyl arylphosphonate | High | rsc.org |

Aqueous Medium Synthesis:

The use of water as a solvent is a primary goal of green chemistry due to its non-toxic, non-flammable, and abundant nature. While many organic reactions are not compatible with water, methodologies for the synthesis of aryl phosphonates in aqueous media have been developed. Photoredox catalysis has emerged as a powerful tool in this regard. An efficient method for the synthesis of aromatic phosphonate esters has been demonstrated using 10H-phenothiazine as an inexpensive photoredox catalyst in a green solvent mixture primarily composed of water. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov

Another approach involves micellar catalysis, where surfactants are used to create hydrophobic microenvironments in water, allowing the reaction of water-insoluble substrates. This has been successfully applied to the synthesis of aryl phosphonates. researchgate.net

Microwave-assisted and photochemical methods are energy-efficient alternatives to conventional heating, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.

Microwave-Assisted Synthesis:

Microwave irradiation has become a popular tool in organic synthesis for its ability to rapidly and efficiently heat reaction mixtures. researchgate.net In the context of phosphonate synthesis, microwave assistance has been successfully applied to both the Michaelis-Arbuzov and Hirao reactions. rsc.orgnih.gov For example, the P–C coupling of diethyl phosphite with bromoarenes using a palladium(II) acetate catalyst can be performed under microwave and solvent-free conditions, significantly accelerating the reaction. rsc.org Microwave-assisted multicomponent reactions have also been developed for the synthesis of various heterocyclic phosphonates, highlighting the efficiency and energy-saving benefits of this technology. researchgate.netmdpi.com These methods are characterized by high atom economy, fast and simple execution, and environmental friendliness. mdpi.com

Table 2: Comparison of Conventional and Microwave-Assisted Hirao Reaction

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | rsc.org |

| Solvent | Often required (e.g., THF) | Often solvent-free | rsc.org |

| Energy Consumption | Higher | Lower | researchgate.net |

Photochemical Methods:

Photochemical synthesis, utilizing light to initiate chemical reactions, offers a mild and efficient pathway for the formation of C-P bonds. researchgate.net These reactions can often be conducted at room temperature, avoiding the need for high-energy thermal processes. Visible-light-mediated, metal-free synthesis of aryl phosphonates has been achieved through the combination of diaryliodonium salts with phosphites in the presence of a base. acs.org This method is notable for its operational simplicity and tolerance of various functional groups. acs.org

Furthermore, photoredox catalysis has been employed for the phosphonation of aryl C-N and C-X bonds in aqueous solvent mixtures, providing a green and efficient route to aromatic phosphonate esters. nih.gov These photochemical methods represent a flourishing area of research, enriching the synthetic toolbox for accessing valuable phosphorus-containing compounds. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of Diethyl (4-(tert-butyl)phenyl)phosphonate, offering detailed insights into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The analysis of one-dimensional NMR spectra provides foundational information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The tert-butyl group protons typically appear as a singlet around 1.33 ppm. The methyl protons of the ethoxy groups resonate as a triplet at approximately 1.29 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons of the ethoxy groups appear as a multiplet around 4.09 ppm, showing coupling to both the methyl protons and the phosphorus atom. The aromatic protons on the phenyl ring display a more complex pattern, typically as multiplets in the range of 7.50 to 7.75 ppm, with coupling to each other and to the phosphorus atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The carbon of the methyl groups in the ethoxy substituents is observed around 16.3 ppm, showing a doublet due to coupling with the phosphorus atom (J ≈ 6.5 Hz). The methylene carbons of the ethoxy groups appear at approximately 62.1 ppm, also as a doublet (J ≈ 5.4 Hz). The quaternary carbon of the tert-butyl group resonates at about 35.1 ppm, while the methyl carbons of this group are found at around 31.1 ppm. The aromatic carbons exhibit distinct signals, with the carbon directly attached to the phosphorus atom (C1) being the most deshielded and showing a large coupling constant with phosphorus. The other aromatic carbons (C2, C3, and C4) appear in the range of 125 to 156 ppm, with their chemical shifts and P-C coupling constants providing valuable structural information.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum at approximately 18.5 ppm, which is characteristic for pentavalent phosphorus in a phosphonate (B1237965) environment.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| tert-butyl (CH₃) | 1.33 | s | - |

| ethoxy (CH₃) | 1.29 | t | 7.1 |

| ethoxy (CH₂) | 4.09 | m | - |

| aromatic (CH) | 7.50-7.75 | m | - |

| ¹³C NMR | Chemical Shift (ppm) | P-C Coupling (J) in Hz |

| ethoxy (CH₃) | 16.3 | d, J ≈ 6.5 |

| ethoxy (CH₂) | 62.1 | d, J ≈ 5.4 |

| tert-butyl (C(CH₃)₃) | 35.1 | - |

| tert-butyl (CH₃) | 31.1 | - |

| aromatic (C) | 125-156 | various |

| ³¹P NMR | Chemical Shift (ppm) |

| P=O | 18.5 |

2D NMR Techniques: COSY, HSQC, HMBC for Connectivity

Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the methyl and methylene protons of the ethoxy groups. Cross-peaks would be observed between the signals at ~1.29 ppm and ~4.09 ppm. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would show correlations between the proton signal at 1.33 ppm and the carbon signal at 31.1 ppm (tert-butyl CH₃), the proton signal at 1.29 ppm and the carbon signal at 16.3 ppm (ethoxy CH₃), the proton signal at 4.09 ppm and the carbon signal at 62.1 ppm (ethoxy CH₂), and the aromatic proton signals with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the protons of the ethoxy groups with the phosphorus atom, and the aromatic protons with the phosphorus atom, confirming the phosphonate group's attachment to the phenyl ring. Correlations between the tert-butyl protons and the aromatic carbons would establish the position of the tert-butyl group on the ring.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry is a critical technique for confirming the molecular weight and for studying the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition. For this compound (C₁₄H₂₃O₃P), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value, typically within a few parts per million (ppm), to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound samples. The gas chromatogram would show a single major peak for the pure compound, and the retention time is a characteristic property. The mass spectrum of this peak would correspond to the fragmentation pattern of the target molecule. Common fragmentation pathways for diethyl phenylphosphonates involve the loss of ethoxy radicals, ethylene, and rearrangements of the phosphonate group. The presence of any impurity peaks in the chromatogram would allow for their identification and quantification.

A plausible fragmentation pathway for this compound under electron ionization would likely involve:

Loss of an ethyl radical (•C₂H₅) from the molecular ion.

Loss of an ethoxy radical (•OC₂H₅).

Cleavage of the P-C bond, leading to fragments corresponding to the phenyl group and the phosphonate moiety.

Rearrangement reactions followed by fragmentation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A strong band around 1250 cm⁻¹ is indicative of the P=O stretching vibration. The P-O-C stretching vibrations are typically observed in the region of 1020-1050 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹, while the aromatic C-H stretching is expected above 3000 cm⁻¹. Bending vibrations for the alkyl and aromatic C-H bonds would be seen at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the molecule, such as the breathing mode of the phenyl ring, are often strong in the Raman spectrum. The P=O stretch would also be Raman active.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| P=O stretch | ~1250 | IR (strong), Raman |

| P-O-C stretch | 1020-1050 | IR |

| Aromatic C-H stretch | >3000 | IR, Raman |

| Aliphatic C-H stretch | 2850-3000 | IR, Raman |

| Phenyl ring modes | 1400-1600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the molecular structure of a compound in the solid state. This method allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the characterization of intermolecular interactions that dictate how molecules are arranged in a crystal lattice. Although a specific crystal structure for this compound has not been found in the reviewed literature, the following sections describe the type of information that would be obtained from such a study.

The crystal packing of a molecule describes the arrangement of individual molecules to form a repeating three-dimensional lattice. This arrangement is governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions.

A hypothetical table of intermolecular interactions that could be observed is presented below.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| C-H···O | Phenyl C-H, Ethyl C-H | P=O | 2.2 - 2.8 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 |

| C-H···π | tert-Butyl C-H, Ethyl C-H | Phenyl Ring | 2.5 - 3.0 |

This table is hypothetical and illustrates the types of interactions that might be observed if a crystal structure were available.

A detailed analysis of bond lengths and angles provides fundamental information about the molecular geometry and bonding characteristics. For this compound, key parameters would include the lengths of the P=O, P-O, P-C, and various C-C and C-H bonds, as well as the bond angles around the central phosphorus atom and within the phenyl and tert-butyl groups.

The geometry around the phosphorus atom is expected to be a distorted tetrahedron. The O=P-O, O=P-C, and O-P-C bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the different steric and electronic nature of the substituents. The bond lengths would be compared to standard values for similar functional groups to identify any unusual features that might indicate electronic effects or strain within the molecule.

A representative table of expected bond lengths and angles is provided below.

Table 2: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| P=O | ~ 1.45 - 1.50 |

| P-O | ~ 1.55 - 1.60 |

| P-C (phenyl) | ~ 1.78 - 1.82 |

| C-C (phenyl) | ~ 1.38 - 1.40 |

| C-C (tert-butyl) | ~ 1.53 - 1.55 |

| **Bond Angles (°) ** | |

| O=P-O | ~ 115 - 120 |

| O=P-C | ~ 110 - 115 |

| O-P-O | ~ 100 - 105 |

This table contains expected values based on typical data for similar organophosphorus compounds and is for illustrative purposes only.

Mechanistic Investigations and Reaction Dynamics of Diethyl 4 Tert Butyl Phenyl Phosphonate

Elucidation of Reaction Intermediates

The chemical behavior of Diethyl (4-(tert-butyl)phenyl)phosphonate is dictated by the nature of the transient species formed during its reactions. Drawing parallels from well-established mechanisms for analogous phosphonates, several key intermediates can be postulated and have been investigated in similar systems.

In reactions such as the Michaelis-Arbuzov reaction, which is a fundamental method for the formation of phosphonates, the initial step involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide. wikipedia.orgorganic-chemistry.org For a reaction involving the synthesis of a related compound, this would proceed through a tetravalent phosphonium (B103445) salt intermediate. wikipedia.org Spectroscopic studies, particularly ³¹P NMR, on cyclic phosphites have provided evidence for the existence of these phosphonium intermediates in equilibrium with pentavalent phosphoranes during the dealkylation step. wikipedia.org The stability of these phosphonium salts can be significant, and in some cases, they can be isolated, especially when the counter-anion is weakly nucleophilic. wikipedia.org

Another critical reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, which is a powerful tool for the synthesis of alkenes. wikipedia.orgorganic-chemistry.org The mechanism of the HWE reaction involves the deprotonation of the phosphonate (B1237965) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, leading to the formation of an oxaphosphetane intermediate. wikipedia.org The formation and subsequent elimination of this four-membered ring intermediate are crucial in determining the stereochemical outcome of the reaction. researchgate.net The structure of the phosphonate, including the substituents on the aromatic ring like the tert-butyl group, can influence the stability and decomposition of this intermediate.

Computational studies on related aryl phosphonates have been employed to model the structures and energies of these transient species. researchgate.net Density Functional Theory (DFT) calculations can provide insights into the geometry of intermediates and the transition states that connect them, offering a theoretical framework to understand the reaction pathways.

| Reaction Type | Key Intermediate | Method of Elucidation |

| Michaelis-Arbuzov | Phosphonium Salt / Phosphorane | ³¹P NMR Spectroscopy, Isolation Studies |

| Horner-Wadsworth-Emmons | Oxaphosphetane | Mechanistic Studies, Computational Modeling |

| Hydrolysis | Pentacoordinate Intermediate | Kinetic Studies, Isotope Labeling |

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative insights into the rates and mechanisms of chemical reactions. For this compound, the electronic and steric influence of the para-tert-butyl group is expected to affect the rates of its transformations.

Kinetic investigations of the nucleophilic substitution reactions of a related compound, diethyl 4-nitrophenyl phosphate (B84403), with various nucleophiles have shown that these reactions typically follow pseudo-first-order kinetics under a large excess of the nucleophile. researchgate.net The reaction rates are dependent on the nature of the nucleophile and the substituents on the phenyl ring. For this compound, the electron-donating nature of the tert-butyl group would be expected to slow down the rate of nucleophilic substitution compared to an unsubstituted phenylphosphonate (B1237145).

The following table presents hypothetical relative rate constants for the hydrolysis of para-substituted diethyl phenylphosphonates to illustrate the expected electronic effects.

| Para-Substituent | Electronic Effect | Hypothetical Relative Rate Constant (k_rel) |

| -NO₂ | Electron-withdrawing | > 1 |

| -H | Neutral | 1 |

| -CH₃ | Electron-donating | < 1 |

| -C(CH₃)₃ | Electron-donating (steric bulk) | < 1 (likely slower than -CH₃) |

Stereochemical Aspects of Reactions Involving the Phosphonate Group

The stereochemistry of reactions at the phosphorus center and at adjacent carbon atoms is a critical aspect of organophosphorus chemistry. For reactions involving this compound, the stereochemical outcome is of significant interest, particularly in asymmetric synthesis.

The Horner-Wadsworth-Emmons reaction is renowned for its stereoselectivity, predominantly affording (E)-alkenes. wikipedia.orgorganic-chemistry.org The stereochemical outcome is influenced by several factors, including the structure of the phosphonate and the aldehyde, the base used, and the reaction temperature. researchgate.net The formation of the more stable (E)-alkene is generally favored under thermodynamic control. researchgate.net Aromatic aldehydes, in particular, tend to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org The presence of the 4-(tert-butyl)phenyl group is not expected to alter this inherent preference for the (E)-isomer.

While this compound itself is not chiral, reactions involving a chiral center adjacent to the phosphonate group can exhibit diastereoselectivity. For instance, in the Horner-Wadsworth-Emmons reaction of a chiral phosphonate with an aldehyde, the stereochemistry of the resulting alkene can be controlled. Studies on chiral phosphonates have shown that high diastereoselectivity can be achieved. researchgate.net

The Michaelis-Arbuzov reaction can also have stereochemical implications. If the reaction is carried out with a chiral phosphite, the stereochemistry at the phosphorus center can be retained, inverted, or racemized depending on the reaction conditions and the nature of the substrates. Stereochemical experiments on cyclic phosphites have been instrumental in understanding the stereochemical course of this reaction. wikipedia.org

| Reaction | Stereochemical Feature | Influencing Factors | Typical Outcome |

| Horner-Wadsworth-Emmons | (E)/(Z)-Selectivity of Alkene | Phosphonate structure, aldehyde structure, base, temperature | Predominantly (E)-alkene |

| Michaelis-Arbuzov | Stereochemistry at Phosphorus | Structure of phosphite and alkyl halide, reaction conditions | Varies (retention, inversion, or racemization) |

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Diethyl (4-(tert-butyl)phenyl)phosphonate, these calculations can elucidate its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic energy of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles. researchgate.neteurjchem.com

Table 1: Predicted Geometrical Parameters for a Phenylphosphonate (B1237145) Analog using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| P=O | 1.48 | O=P-C: 115.0 | C-C-P-O: 178.0 |

| P-C | 1.80 | C-P-O: 105.0 | |

| P-O | 1.60 | O-P-O: 100.0 | |

| C-C (aromatic) | 1.40 | C-C-C: 120.0 |

Note: The data in this table is representative of a generic diethyl phenylphosphonate and is intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. bhu.ac.in

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(tert-butyl)phenyl group, making it the primary site for electrophilic attack. Conversely, the LUMO is likely to be centered on the phosphonate (B1237965) group, particularly the P=O bond, which can act as an electron acceptor in nucleophilic reactions. The tert-butyl group, being an electron-donating group, would raise the energy of the HOMO, potentially making the molecule more reactive towards electrophiles compared to unsubstituted diethyl phenylphosphonate.

Table 2: Calculated Frontier Molecular Orbital Energies for a Substituted Phenylphosphonate

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic phosphonates.

Spectroscopic Parameter Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation of the computational model and interpretation of the experimental results.

Computational spectroscopy can predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, DFT calculations can provide theoretical ¹H, ¹³C, and ³¹P NMR chemical shifts and IR vibrational frequencies. mdpi.comamazonaws.comfrontiersin.org

The calculated ¹H and ¹³C NMR chemical shifts would show characteristic signals for the aromatic protons and carbons, the tert-butyl group, and the ethyl groups of the phosphonate moiety. The ³¹P NMR chemical shift is a key identifier for phosphonates. spectrabase.com

Similarly, the simulated IR spectrum would display characteristic vibrational modes, such as the P=O stretching frequency, P-O-C stretching, and vibrations associated with the substituted phenyl ring. nist.gov Discrepancies between calculated and experimental spectra are often addressed by applying scaling factors to the computed frequencies. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Diethyl Phenylphosphonate Analog

| Vibrational Mode | Wavenumber (cm⁻¹) |

| P=O stretch | 1250 |

| P-O-C stretch | 1030 |

| C-H (aromatic) stretch | 3050 |

| C-H (aliphatic) stretch | 2980 |

Note: The data represents typical calculated values for a diethyl phenylphosphonate derivative.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. mdpi.com

The simulations would likely show that the rotation around the P-C bond is a key conformational determinant. The bulky tert-butyl group would sterically influence the orientation of the diethyl phosphonate group relative to the phenyl ring. Understanding the conformational preferences is important as it can affect the molecule's physical properties and its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to a specific property. While often used for biological activity, QSAR can also be applied to predict various physicochemical properties. bas.bgnih.gov

For this compound and related compounds, QSAR models could be developed to predict non-biological properties such as solubility, lipophilicity (logP), or chromatographic retention times. These models typically use a set of molecular descriptors calculated from the chemical structure, which can include constitutional, topological, and quantum-chemical parameters. Such models are valuable for predicting the properties of new, unsynthesized compounds within the same chemical class. mdpi.comnih.gov

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of atoms |

| Topological | Connectivity indices, Shape indices |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment |

Reactivity and Derivatization Chemistry of Diethyl 4 Tert Butyl Phenyl Phosphonate

Reactions at the Phosphonate (B1237965) Moiety

The phosphorus center and its associated ethyl ester groups are primary sites for nucleophilic and hydrolytic reactions.

Hydrolysis: The ester groups of the phosphonate moiety can be cleaved under both acidic and basic conditions to yield the corresponding phosphonic acid. organic-chemistry.orgnih.gov The hydrolysis of dialkyl arylphosphonates typically occurs in a stepwise manner, first yielding the monoester, ethyl (4-(tert-butyl)phenyl)phosphonate, followed by the cleavage of the second ester group to form (4-(tert-butyl)phenyl)phosphonic acid. researchgate.netnih.gov Acid-catalyzed hydrolysis often proceeds via an AAc2 mechanism, and the cleavage of the second ester group is generally the rate-determining step. nih.gov The use of reagents like iodotrimethylsilane (B154268) followed by mild hydrolysis provides an alternative route to the phosphonic acid under neutral conditions, which can be advantageous for substrates with other sensitive functional groups. researchgate.net

Transesterification: The ethyl groups of the phosphonate can be exchanged with other alkyl or aryl groups through transesterification. This reaction involves treating the phosphonate with an excess of a different alcohol, often in the presence of a catalyst. researchgate.net While traditional acid or base catalysts can be used, modern methods employ titanium-mediated catalysts or ionic liquids to facilitate the exchange. mtak.hu For instance, microwave-assisted alcoholysis of dialkyl phenylphosphonates in the presence of ionic liquids can lead to mixed phosphonates or fully transesterified products. mtak.hu The choice of ionic liquid can influence the reaction outcome, with some promoting the fission of the P-O bond as a competing reaction. mtak.hu

| Reaction | Typical Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Diluted HCl or H₂SO₄, heat | (4-(tert-butyl)phenyl)phosphonic acid | nih.gov |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, heat | Salt of (4-(tert-butyl)phenyl)phosphonic acid | nih.gov |

| Neutral Cleavage | 1. Iodotrimethylsilane (TMSI) 2. H₂O or alcohol | (4-(tert-butyl)phenyl)phosphonic acid | researchgate.net |

| Transesterification | Excess R'OH, acid/base catalyst (e.g., NaOR'), or ionic liquid, MW irradiation | Mixed esters or fully substituted phosphonates | mtak.hugoogle.com |

While the phosphonate group is generally stable, its reactivity towards nucleophiles can be significantly enhanced through electrophilic activation of the phosphorus center. A modern approach involves the use of triflic anhydride (B1165640) in the presence of 2-iodopyridine (B156620) to activate the diethyl phosphonate. nih.gov This in-situ activation generates a highly reactive phosphonium (B103445) intermediate, which readily undergoes substitution with a wide array of nucleophiles under mild conditions. nih.govresearchgate.net

This methodology allows for the modular synthesis of various phosphonylated derivatives. nih.gov

O-Nucleophiles: Reaction with alcohols or phenols leads to the formation of mixed phosphonate esters.

S-Nucleophiles: Thiols, including aliphatic and aromatic variants, react to form phosphonothioates. nih.gov

N-Nucleophiles: Deprotonated sulfonamides and amines can be used to synthesize phosphonamidates. nih.gov

This chemoselective activation is tolerant of various functional groups like esters and nitriles, which would not be compatible with harsher, traditional methods that often rely on converting the phosphonate to a phosphonyl chloride intermediate. nih.gov

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Alcohols (O-Nucleophiles) | Isopropyl alcohol, Propargyl alcohol | Mixed Phosphonate Ester | nih.govresearchgate.net |

| Thiols (S-Nucleophiles) | Decanethiol, Benzyl mercaptan | Phosphonothioate | nih.gov |

| Amines (N-Nucleophiles) | Sulfonamides, Morpholine, Proline | Phosphonamidate | nih.gov |

Reactions at the Aromatic Ring

The substituents on the phenyl ring dictate the regioselectivity of further functionalization.

Electrophilic aromatic substitution (EAS) on the phenyl ring of Diethyl (4-(tert-butyl)phenyl)phosphonate is governed by the competing directing effects of the two substituents. organicchemistrytutor.comchemistrytalk.org

Diethyl Phosphonate Group (-P(O)(OEt)₂): The phosphonate group is a deactivating group due to the electron-withdrawing nature of the phosphoryl (P=O) bond, which reduces the electron density of the aromatic ring. It acts as a meta-director. d-nb.info

The tert-butyl group is generally considered chemically inert due to the strength and steric hindrance of its C-H bonds. However, recent advances in C-H activation chemistry have provided pathways for its functionalization. torvergata.it A notable method involves the non-directed, site-selective hydroxylation of the primary C-H bonds of the tert-butyl group. researchgate.net

This transformation can be achieved using a highly electrophilic manganese catalyst in the presence of hydrogen peroxide as the oxidant. torvergata.it The reaction selectively oxidizes one of the methyl groups to a hydroxymethyl group, converting the tert-butyl group into a 2-hydroxy-2-methylpropyl group. This introduces a valuable hydroxyl functional group, opening up possibilities for further derivatization, such as esterification or conversion to a halide, without altering the core arylphosphonate structure. torvergata.itresearchgate.net

Formation of Novel Organophosphorus Compounds

The varied reactivity of this compound makes it a versatile starting material for the synthesis of novel organophosphorus compounds.

Derivatization via the Phosphonate Moiety: As detailed in section 6.1, hydrolysis leads to (4-(tert-butyl)phenyl)phosphonic acid, a key intermediate. nih.govnih.gov Transesterification provides access to a range of phosphonate esters with different steric and electronic properties. mtak.hu Furthermore, electrophilic activation followed by nucleophilic substitution is a powerful tool for creating libraries of mixed phosphonates, phosphonothioates, and phosphonamidates, many of which are scaffolds for biologically active molecules. nih.gov

Derivatization via Ring and Substituent Modification: Functionalization of the aromatic ring through electrophilic substitution (section 6.2.1) or modification of the tert-butyl group via C-H activation (section 6.2.2) results in new phosphonate derivatives with tailored properties.

Cross-Coupling Reactions: The arylphosphonate framework is a valuable building block in metal-catalyzed cross-coupling reactions for constructing more complex molecular architectures. For example, related arylphosphonates can be borylated via iridium-catalyzed C-H activation. d-nb.info The resulting boronic esters are versatile intermediates for subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides, providing access to a wide range of biaryl monophosphonates. d-nb.info This strategy highlights the potential of this compound to be converted (e.g., via bromination followed by borylation) into a substrate for synthesizing complex ligands and materials.

Synthesis of Phosphonic Acids and Salts

The conversion of this compound to its corresponding phosphonic acid, (4-(tert-butyl)phenyl)phosphonic acid, is a fundamental transformation, typically achieved by the cleavage of the two ethyl ester bonds. This hydrolysis can be accomplished under various conditions, most commonly through acid-catalyzed hydrolysis or silylation-mediated cleavage.

Acid-Catalyzed Hydrolysis

A prevalent method for dealkylation of diethyl aryl phosphonates is treatment with concentrated hydrohalic acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), under reflux conditions. The reaction proceeds via a two-step nucleophilic substitution mechanism where the halide ion attacks the ethyl group, and the oxygen is protonated by the strong acid. The reaction is typically carried out in an aqueous medium, and prolonged heating is often required to ensure complete cleavage of both ester groups. The resulting phosphonic acid is then isolated from the aqueous solution.

McKenna Reaction (Silylation-Mediated Cleavage)

A milder and often more efficient method for cleaving diethyl phosphonate esters is the McKenna reaction. This procedure involves treating the phosphonate with a halotrimethylsilane, most commonly bromotrimethylsilane (B50905) (TMSBr), in an inert solvent like dichloromethane (B109758) (DCM). The reaction proceeds through the formation of a silylated phosphonate intermediate, which is highly susceptible to hydrolysis. A subsequent methanolysis or hydrolysis step completes the conversion to the phosphonic acid. This method is particularly useful for substrates that may be sensitive to the harsh conditions of strong acid reflux. The formation of volatile byproducts simplifies the purification process.

The resulting (4-(tert-butyl)phenyl)phosphonic acid can be readily converted to various salts by treatment with an appropriate inorganic base, such as sodium hydroxide (B78521) or potassium carbonate.

| Method | Reagents | Typical Conditions | Byproducts |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux, 12-24 hours | Ethyl halide, Water |

| McKenna Reaction | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Inert solvent (e.g., DCM), Room Temp, then quench with MeOH/H₂O | Ethyl bromide, Hexamethyldisiloxane |

Preparation of Phosphonamides and Phosphonate Esters

This compound serves as a precursor for the synthesis of other phosphonate derivatives, including mixed esters and phosphonamides. These transformations typically require the activation of the relatively stable diethyl phosphonate to facilitate nucleophilic attack by an alcohol or amine.

Synthesis of Phosphonate Esters (Transesterification)

While direct transesterification by heating with another alcohol is possible, it is often inefficient. A more contemporary approach involves the in-situ activation of the diethyl phosphonate. One such method uses triflic anhydride (Tf₂O) and 2-iodopyridine to activate the phosphonate. This generates a highly electrophilic phosphonium intermediate, which readily reacts with a variety of nucleophiles, including alcohols, to form new phosphonate esters. nih.gov This allows for the synthesis of mixed phosphonates where one or both ethyl groups are replaced by different alkoxy groups.

Synthesis of Phosphonamides

The direct reaction of diethyl phosphonates with amines to form phosphonamides is generally not feasible due to the low reactivity of the ester and the poor nucleophilicity of amines towards the phosphorus center. Therefore, conversion typically proceeds through a more reactive intermediate.

A modern, one-pot method involves the same activation strategy used for ester synthesis. nih.gov After activation of this compound with triflic anhydride, the resulting electrophilic intermediate can be trapped with an amine nucleophile (often used as its lithium amide) to directly yield the corresponding phosphonamide. researchgate.net This modular approach allows for the synthesis of a wide array of phosphonamides by varying the amine component. nih.govresearchgate.net

Alternatively, a more traditional two-step approach can be employed. The diethyl phosphonate is first converted to the more reactive (4-(tert-butyl)phenyl)phosphonic dichloride (ArPOCl₂) using a chlorinating agent like phosphorus pentachloride (PCl₅). The resulting phosphonic dichloride is then treated with a primary or secondary amine, typically in the presence of a base like triethylamine (B128534) to scavenge the HCl byproduct, to afford the desired phosphonamide or phosphonodiamide. nih.gov

| Target Derivative | Method | Key Reagents | Intermediate |

|---|---|---|---|

| Mixed Phosphonate Ester | One-Pot Activation | Triflic anhydride, 2-Iodopyridine, Alcohol (R-OH) | Electrophilic Phosphonium Ion |

| Phosphonamide | One-Pot Activation | Triflic anhydride, 2-Iodopyridine, Amine (R₂NH) | Electrophilic Phosphonium Ion |

| Phosphonamide | Two-Step Chlorination | 1. PCl₅ or SOCl₂ 2. Amine (R₂NH), Triethylamine | Phosphonic Dichloride |

Use as a Synthon in Complex Molecule Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for a synthetic transformation. This compound can be viewed as a synthon that introduces the (4-(tert-butyl)phenyl)phosphonyl group into a more complex molecular architecture. While aryl phosphonates lack the α-protons necessary for classic olefination reactions like the Horner-Wadsworth-Emmons reaction, their P-C bond and ester functionalities provide handles for other important transformations.

The primary route to aryl phosphonates, including the title compound, is often the Hirao cross-coupling reaction. nih.govnih.govsciforum.net This palladium-catalyzed reaction couples an aryl halide (e.g., 4-bromo-tert-butylbenzene) with a dialkyl phosphite (B83602) (e.g., diethyl phosphite). nih.govrsc.orgresearchgate.net Once synthesized, this compound becomes a stable, isolable synthon.

Its utility as a synthon is primarily demonstrated through the derivatization reactions described previously (Sections 6.3.1 and 6.3.2). For example, it serves as a synthetic precursor to (4-(tert-butyl)phenyl)phosphonic acid, a valuable building block for creating materials with specific coordination properties or for incorporation into biologically active molecules. The phosphonic acid moiety is a well-known strong chelating agent for various metal ions and can be used to functionalize surfaces or construct metal-organic frameworks (MOFs).

Furthermore, the conversion of this compound into phosphonamides or mixed phosphonate esters allows for the systematic modification of the steric and electronic properties around the phosphorus atom. This makes it a key intermediate for generating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry or materials science. The phosphonate moiety is a known phosphate (B84403) mimetic, and its incorporation into larger molecules can impart important biological activities. nih.gov

Advanced Materials Science Applications Non Biomedical

Polymer Chemistry and Modification

In the realm of polymer science, organophosphorus compounds, particularly phosphonates, are well-regarded for their ability to enhance polymer properties. Diethyl (4-(tert-butyl)phenyl)phosphonate is anticipated to be a valuable additive or comonomer in the synthesis of advanced polymeric materials.

Phosphorus-based flame retardants (PFRs) are considered effective and more environmentally benign alternatives to halogenated flame retardants. acs.org The flame retardant mechanism of phosphonates is multifaceted, primarily operating in the condensed (solid) phase and potentially in the gas phase. acs.org

In the condensed phase, upon thermal decomposition, phosphonates can generate phosphoric acid. acs.org This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating char layer on the material's surface. acs.orgutwente.nl This char layer serves as a physical barrier that limits the transport of heat to the underlying polymer and restricts the diffusion of flammable volatile degradation products to the flame front. utwente.nlnbinno.com The presence of the aromatic phenyl group in this compound is expected to contribute to the formation of a more robust and thermally stable char.

In the gas phase, volatile phosphorus-containing radicals (such as PO•) can be released during combustion. acs.org These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reactions in the flame, thereby exerting a flame-inhibiting effect. acs.org

The academic focus remains on elucidating the precise balance between these condensed and gas-phase actions, which is influenced by the polymer matrix and the specific structure of the phosphonate (B1237965) compound. The bulky tert-butyl group may influence the decomposition temperature of the phosphonate, thereby affecting the timing of its flame-retardant action in relation to the polymer's degradation.

A study on bis(2,6-dimethyphenyl) phenylphosphonate (B1237145) in epoxy resins demonstrated that the incorporation of the phosphonate promoted earlier decomposition of the polymer matrix, leading to higher char yield at elevated temperatures. utwente.nluhasselt.be This resulted in a more compact and homogeneous char layer, effectively reducing the heat release rate. utwente.nluhasselt.be Similar performance enhancements can be anticipated with this compound.

Table 1: Flame Retardancy Performance of a Phenylphosphonate Additive in Epoxy Resin Data based on a study of bis(2,6-dimethyphenyl) phenylphosphonate (BDMPP) as a representative aromatic phosphonate flame retardant.

| Property | Neat Epoxy | Epoxy + 14 wt% BDMPP |

| Phosphorus Content (%) | 0 | 1.11 |

| LOI (%) | 23.5 | 33.8 |

| UL-94 Rating | NR | V-0 |

| Char Yield at 700°C (TGA) | 12.3% | 20.5% |

Source: Adapted from research on bis(2,6-dimethyphenyl) phenylphosphonate. utwente.nluhasselt.be

Beyond flame retardancy, this compound can function as a versatile polymer additive. Organophosphites, a related class of compounds, are widely used as secondary antioxidants and processing stabilizers in polymers. nih.gov For instance, Tris(2,4-di-tert-butylphenyl)phosphite is a well-known stabilizer that protects polymers from degradation during high-temperature processing. nih.gov While a phosphonate, this compound shares structural motifs with such stabilizers, suggesting potential utility in preventing thermo-oxidative degradation of polymers. The bulky tert-butyl group can provide steric hindrance, which is a known feature in many antioxidant molecules that helps to protect reactive sites.

Furthermore, the incorporation of phosphonate groups, either as additives or chemically bonded to the polymer backbone, can modify the physical properties of the polymer. This can include enhancing thermal stability, improving adhesion, and altering the refractive index. The chemical modification of polymers with phosphonate groups can also mitigate issues associated with additive migration and compatibility with the polymer matrix. acs.org

Coordination Chemistry and Ligand Design

The phosphonate group is an effective ligand for coordinating with a wide range of metal ions. The presence of the P=O bond and the two ethoxy groups in this compound provides multiple potential coordination sites.

Phosphonates are increasingly used as organic linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nbinno.com These materials are crystalline solids with well-defined porous structures, making them promising for applications in gas storage, separation, and catalysis. The strong coordination bond between phosphonate groups and metal centers can impart high thermal and chemical stability to the resulting frameworks. nbinno.com

The bulky tert-butyl group on the phenyl ring of this compound could play a crucial role in templating the structure of MOFs. It can influence the pore size and shape of the framework and create specific steric environments within the pores. Additionally, bulky groups can shield the coordination backbone of the MOF from hydrolysis, thereby enhancing its stability in the presence of water. nbinno.com While this compound itself has two ester groups that would likely be hydrolyzed to phosphonic acid for MOF synthesis, the resulting (4-(tert-butyl)phenyl)phosphonic acid would be a valuable linker.

Phosphonate-containing ligands are employed in homogeneous and heterogeneous catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be tuned by modifying the substituents on the phosphorus atom and the organic backbone. The diethyl ester groups in this compound are electron-withdrawing, which can influence the Lewis acidity of a coordinated metal center.

The sterically demanding tert-butyl group can have a profound effect on the catalytic performance of a metal complex. In a study on group 4 metal complexes with biphenolate phosphine (B1218219) ligands, the presence of a phosphorus-bound tert-butyl group, as opposed to a phenyl group, significantly influenced the conformation of the complex and its catalytic activity in the ring-opening polymerization of ε-caprolactone. acs.org The bulkier ligand led to polymers with lower polydispersity, indicating a more controlled polymerization process by discouraging undesirable side reactions. acs.org Similar steric effects could be anticipated for catalytic systems employing this compound as a ligand, potentially leading to enhanced selectivity in catalytic transformations.

Surface Chemistry and Adsorption Phenomena

The phosphonate group has a strong affinity for various metal oxide surfaces, making phosphonate-containing molecules excellent candidates for surface modification. acs.orgnih.gov This interaction is the basis for forming self-assembled monolayers (SAMs), which are highly ordered molecular films that can tailor the properties of a surface.

Phosphonic acids, the hydrolyzed form of phosphonate esters, readily adsorb onto the surfaces of metal oxides such as alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂). acs.orgacs.org The binding is typically strong, involving the formation of covalent P-O-Metal bonds. utwente.nl It is expected that this compound, after hydrolysis to its corresponding phosphonic acid, would form stable and well-ordered SAMs on such surfaces.

The binding mode of phosphonates to a surface can vary, including monodentate, bidentate, and tridentate coordination, depending on the surface structure and the presence of water. acs.org The bulky tert-butyl group on the phenyl ring would be oriented away from the surface, influencing the properties of the modified interface. This could be used to create surfaces with specific wettability, corrosion resistance, or biocompatibility. The steric bulk of the tert-butyl group can also influence the packing density and ordering of the molecules within the SAM.

In the context of nanotechnology, the functionalization of nanoparticles with phosphonates can improve their dispersion in various media and introduce new functionalities. For example, modifying zirconia nanoparticles with phenylphosphonic acid has been shown to create hybrid nanoadsorbents for polycyclic aromatic hydrocarbons. mdpi.com The aromatic rings of the phosphonate provide sites for interaction with the aromatic pollutants. The tert-butyl group in this compound could further enhance such interactions through hydrophobic effects.

Functionalization of Inorganic Surfaces

The functionalization of inorganic surfaces is a critical process in the development of advanced materials with tailored properties. This compound and similar arylphosphonates are particularly effective in this regard due to the formation of dense and stable self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. princeton.edupsu.eduacs.org

The primary mechanism involves the strong interaction between the phosphonate headgroup and the metal oxide surface. This interaction leads to the formation of a robust bond, anchoring the organic molecule to the inorganic substrate. The diethyl ester form of the molecule can be hydrolyzed in situ or pre-hydrolyzed to the corresponding phosphonic acid to facilitate this binding. The result is a densely packed monolayer where the 4-(tert-butyl)phenyl groups are oriented away from the surface, effectively altering the surface chemistry. princeton.edupsu.edu

The bulky tert-butyl group plays a significant role in the packing and properties of the resulting SAM. It creates steric hindrance that influences the arrangement of the molecules on the surface, which can lead to a less ordered but still highly effective passivating layer. The hydrophobic nature of the tert-butylphenyl tail group dramatically changes the wetting characteristics of the surface, transforming a typically hydrophilic metal oxide into a hydrophobic or even superhydrophobic surface.

This surface modification has a range of applications. For instance, in microelectronics, such SAMs can be used to modify the surface of gate dielectrics, improving the performance of organic field-effect transistors. princeton.edu The ability to control surface energy is also crucial in areas such as anti-fouling coatings, lubrication, and the fabrication of microfluidic devices.

| Surface | Treatment | Water Contact Angle (°) |

|---|---|---|

| Bare Metal Oxide | None | < 20 |

| Functionalized Metal Oxide | Arylphosphonate SAM | > 100 |

Corrosion Inhibition Mechanisms (Chemical Perspective)

This compound and related phosphonate compounds are effective corrosion inhibitors for various metals and alloys, particularly steel, in aggressive environments. The fundamental mechanism of corrosion inhibition is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ijirset.comnih.gov

The adsorption process can occur through a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the lone pair electrons of the oxygen and phosphorus atoms in the phosphonate group and the vacant d-orbitals of the metal atoms. ijirset.com The aromatic phenyl ring can also contribute to the adsorption through π-electron interactions with the metal surface. scispace.com

Once adsorbed, the inhibitor molecules form a thin, protective film that impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. scispace.com For this reason, phosphonates are often classified as mixed-type inhibitors. The bulky and hydrophobic 4-(tert-butyl)phenyl group enhances the protective properties of the adsorbed layer by creating a dense and water-repellent barrier, further preventing the ingress of corrosive species.

The efficiency of a corrosion inhibitor is dependent on its concentration, the temperature, and the nature of the corrosive environment. The relationship between the inhibitor concentration and the surface coverage can often be described by adsorption isotherms, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. ijirset.com

While specific inhibition efficiency data for this compound is not available in the reviewed literature, the following table presents representative data for a closely related compound, Diethyl-4-Methyl-Benzyl Phosphonate (DMBP), demonstrating the typical performance of such inhibitors in controlling the corrosion of mild steel. ijirset.com

| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|

| 0 (Blank) | 25.0 | - |

| 50 | 12.5 | 50.0 |

| 100 | 8.8 | 64.8 |

| 150 | 6.5 | 74.0 |

| 200 | 5.0 | 80.0 |

Environmental and Green Chemistry Perspectives Academic Degradation & Analysis

Photodegradation Pathways and Mechanisms

Direct scientific studies detailing the photodegradation pathways and mechanisms of Diethyl (4-(tert-butyl)phenyl)phosphonate are not extensively available in peer-reviewed literature. However, based on the known photochemical behavior of other organophosphorus compounds and aromatic compounds, several potential degradation routes can be postulated.

Photodegradation in aquatic environments can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs light and undergoes transformation, and indirect photolysis, which is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter.

Potential Photodegradation Reactions:

Photo-hydrolysis: The ester linkages in the phosphonate (B1237965) group are susceptible to hydrolysis, a reaction that can be accelerated by the absorption of UV radiation. This would lead to the formation of monoethyl (4-(tert-butyl)phenyl)phosphonate and ultimately (4-(tert-butyl)phenyl)phosphonic acid.

Oxidation of the tert-butyl group: The tert-butyl group attached to the phenyl ring is a potential site for oxidative attack by hydroxyl radicals. This could lead to a series of reactions, including hydroxylation and eventual cleavage of the alkyl group.

Aromatic ring cleavage: The phenyl ring can undergo hydroxylation by •OH radicals, leading to the formation of phenolic derivatives. Under sustained irradiation, this can result in the opening of the aromatic ring, producing various aliphatic carboxylic acids and ultimately leading to mineralization (conversion to CO₂, H₂O, and inorganic phosphate).

Photo-Fries rearrangement: Aromatic esters can undergo a Photo-Fries rearrangement, although this is less commonly documented for phosphonates compared to carboxylate esters.

It is important to note that the specific pathways and the rates of degradation would be highly dependent on environmental conditions such as the intensity and wavelength of sunlight, the presence of photosensitizers, pH, and the concentration of dissolved organic matter.

Chemical and Biotic Transformation Studies in Environmental Matrices

Comprehensive studies specifically investigating the chemical and biotic transformation of this compound in environmental matrices like soil and water are limited. However, general principles of the environmental behavior of phosphonates can provide insights into its likely fate. nih.gov

Chemical Transformation:

The primary chemical transformation process for phosphonates in the environment is hydrolysis of the ester bonds. nih.govnih.gov The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is faster under alkaline conditions compared to acidic or neutral conditions. The expected hydrolysis products would be monoethyl (4-(tert-butyl)phenyl)phosphonate and (4-(tert-butyl)phenyl)phosphonic acid. The carbon-phosphorus (C-P) bond is known to be highly resistant to chemical cleavage. nih.gov

Biotic Transformation:

The biodegradation of phosphonates is a crucial process for their removal from the environment. nih.govqub.ac.uk Microorganisms have evolved specific enzymatic pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a phosphorus source, particularly in phosphate-limited environments. nih.govresearchgate.net

While specific microbial strains capable of degrading this compound have not been identified in the literature, the biodegradation of other organophosphonates has been studied. The biodegradation of tert-butylphenyl diphenyl phosphate (B84403), a structurally related compound, has been observed in sediment and water microcosms, leading to products such as phenol, tert-butylphenol, and diphenyl phosphate. nih.gov This suggests that microbial communities in various ecosystems may have the capacity to degrade aromatic phosphonates.

The initial step in the biodegradation of this compound would likely involve the enzymatic hydrolysis of the diethyl ester groups by phosphodiesterases or similar enzymes, yielding (4-(tert-butyl)phenyl)phosphonic acid. Subsequent cleavage of the C-P bond would be carried out by enzymes such as C-P lyases. nih.gov The ultimate biodegradation would lead to the formation of 4-tert-butylphenol, which itself can be further degraded, and inorganic phosphate.

The rate and extent of biodegradation are dependent on a multitude of factors, including the microbial community present, nutrient availability, oxygen levels, temperature, and the presence of other organic compounds. nih.gov

Analytical Methodologies for Environmental Monitoring (Academic Focus)

The detection and quantification of this compound in environmental samples such as water, soil, and sediment require sensitive and selective analytical methods due to its expected low concentrations. While specific validated methods for this particular compound are not widely published, methodologies developed for other organophosphate esters and phosphonates are applicable. cdc.govwiley.comnih.gov

The general workflow for the analysis of this compound in environmental matrices involves:

Sample Collection and Preparation: Proper sampling techniques are crucial to obtain representative samples. Water samples may be collected as grab samples, while soil and sediment require coring or grab sampling. To prevent degradation, samples should be stored at low temperatures and protected from light.

Extraction: The target analyte needs to be extracted from the sample matrix.

Water Samples: Solid-phase extraction (SPE) is a commonly used technique. usgs.gov Cartridges packed with sorbents like polystyrene-divinylbenzene (PSDVB) can effectively retain the compound from a large volume of water. usgs.gov

Soil and Sediment Samples: Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with organic solvents such as acetone, hexane, or dichloromethane (B109758) are typically employed.

Clean-up: The crude extract often contains co-extracted interfering substances from the matrix. Clean-up steps, such as solid-phase extraction or gel permeation chromatography (GPC), are necessary to remove these interferences and improve the accuracy of the analysis.

Instrumental Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. chromatographyonline.comjournaljpri.com this compound is expected to be amenable to GC analysis. The mass spectrometer provides high selectivity and allows for unambiguous identification based on the mass spectrum of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is increasingly used for the analysis of emerging contaminants, including organophosphate esters. nih.govmdpi.com It is particularly suitable for compounds that are thermally labile or not sufficiently volatile for GC. Reversed-phase liquid chromatography would likely be used for separation. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Below is a table summarizing the potential analytical techniques for the determination of this compound in environmental samples.

| Analytical Technique | Sample Matrix | Extraction Method | Detection | Advantages | Potential Challenges |

| GC-MS | Water, Soil, Sediment | SPE, PLE, UAE | Mass Spectrometry | High resolution, well-established, good for volatile compounds. | Potential for thermal degradation of the analyte in the injector. |

| LC-MS/MS | Water, Soil, Sediment | SPE, PLE, UAE | Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for non-volatile compounds. | Matrix effects can suppress or enhance the analyte signal. |

Table 1: Potential Analytical Methodologies for this compound

| Analytical Technique | Sample Matrix | Extraction Method | Detection | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| GC-MS | Water, Soil, Sediment | SPE, PLE, UAE | Mass Spectrometry | High resolution, well-established, good for volatile compounds. | Potential for thermal degradation of the analyte in the injector. |

| LC-MS/MS | Water, Soil, Sediment | SPE, PLE, UAE | Tandem Mass Spectrometry | High sensitivity and selectivity, suitable for non-volatile compounds. | Matrix effects can suppress or enhance the analyte signal. |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automation

The synthesis of phosphonates, including Diethyl (4-(tert-butyl)phenyl)phosphonate, is ripe for innovation through the adoption of flow chemistry and automation. researchgate.netneuroquantology.com Continuous flow processes offer substantial benefits over conventional batch methods, such as superior control over reaction parameters, enhanced safety profiles, and improved scalability. vapourtec.comwiley-vch.de Future research will likely focus on developing continuous flow methodologies for the synthesis of this specific phosphonate (B1237965), which could lead to higher yields, purities, and more efficient production. researchgate.net

Automated flow chemistry platforms can facilitate high-throughput screening of reaction conditions, rapidly identifying optimal parameters for temperature, pressure, and catalyst loading. vapourtec.com This approach not only accelerates process development but also opens avenues for the discovery of novel synthetic routes that may not be feasible in traditional batch reactors. wiley-vch.de The integration of in-line analytical techniques within these automated systems will enable real-time monitoring and optimization, further refining the synthesis of this compound.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Potential Advantage |

| Precise Control | Improved reaction selectivity and yield. |

| Enhanced Safety | Minimized risk when handling hazardous reagents. |

| Scalability | Seamless transition from laboratory to industrial production. |

| Automation | High-throughput optimization and discovery of new reaction pathways. |

Exploration of Novel Catalytic Applications

Arylphosphonates are recognized for their utility as precursors to valuable ligands in catalysis and their direct applications in various chemical transformations. digitellinc.comdigitellinc.com A significant future research direction for this compound lies in the exploration of its potential in novel catalytic systems. The presence of the phosphonate group allows for its conversion into phosphine (B1218219) ligands, which are pivotal in a myriad of cross-coupling reactions. ncl.ac.uk

Investigations into its role as a ligand or pre-catalyst in reactions such as Suzuki-Miyaura, Heck, and C-H activation could unveil new synthetic capabilities. ncl.ac.uknih.gov The bulky tert-butyl group on the phenyl ring may impart unique steric and electronic properties to the resulting catalysts, potentially leading to enhanced selectivity and activity. Furthermore, the direct use of the phosphonate moiety as a directing group in C-H functionalization reactions presents another exciting avenue for creating highly substituted aromatic compounds. nih.gov

Development of Advanced Analytical Techniques

As the applications of this compound expand, the need for more sophisticated and sensitive analytical techniques for its detection and characterization will become increasingly critical. rsc.orgresearchgate.net While standard methods like NMR and mass spectrometry are currently employed, future research should focus on developing advanced analytical protocols tailored to this compound. cwejournal.org This includes the creation of highly selective sensors for in-situ monitoring and trace-level detection in complex matrices. rsc.org

The development of new chromatographic methods, including advanced liquid chromatography (LC) and gas chromatography (GC) techniques coupled with high-resolution mass spectrometry (HRMS), will be essential for purity assessment and metabolite identification in biological or environmental studies. mdpi.comtandfonline.com These advanced techniques will be crucial for understanding the compound's fate, transport, and potential impact in various systems.

Expansion into New Material Science Domains

The unique chemical structure of this compound, combining a stable phosphonate group with a functionalized aromatic ring, makes it an intriguing candidate for applications in material science. neuroquantology.compurdue.edu Future research is expected to explore its incorporation into novel polymers and composite materials. The phosphonate moiety can enhance flame retardancy, thermal stability, and adhesion properties of polymeric systems.

Furthermore, the aromatic core of the molecule can be functionalized to create building blocks for metal-organic frameworks (MOFs) or other porous materials with potential applications in gas storage, separation, and catalysis. neuroquantology.com The exploration of its use in the development of photoelectric materials is another promising area, where the phosphonate group could play a role in modifying the electronic properties of organic semiconductors. purdue.edu

Deepening Understanding of Mechanistic Pathways